4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol
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Overview
Description
4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol is an organic compound with the molecular formula C6H7F3O2. It is a colorless to light orange or yellow clear liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an ethoxy group and a trifluoromethyl group, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol can be synthesized through the reaction of 1,1,1-trifluoro-3-buten-2-one with ethanol. The reaction typically involves the use of a base such as sodium ethoxide to facilitate the nucleophilic substitution of the ethoxy group onto the butenone framework .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to manage the reactivity of the trifluoromethyl group.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as phenylmagnesium bromide, to form new products.
Common Reagents and Conditions
Phenylmagnesium bromide: Used for ethoxy group substitution reactions.
Organozinc compounds: Facilitate 1,2-addition to the carbonyl group.
Triethyl phosphite: Used in cycloaddition reactions to form oxaphospholene derivatives.
Major Products Formed
Ethoxy group substitution products: Formed when reacting with phenylmagnesium bromide.
1,2-Addition products: Result from reactions with organozinc compounds.
Cycloaddition products: Formed through reactions with triethyl phosphite.
Scientific Research Applications
4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol is utilized in various scientific research applications:
Biology: Employed in the synthesis of N-protected amino acids, which are useful for peptide synthesis.
Medicine: Investigated for its potential use in drug development due to its unique reactivity and functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol involves its reactivity with various nucleophiles and electrophiles. The ethoxy group and the trifluoromethyl group play crucial roles in its reactivity, allowing it to participate in substitution, addition, and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1,1,1-trifluorobut-3-en-2-ol
- 4-Phenyl-1,1,1-trifluorobut-3-en-2-ol
- 4-Bromo-1,1,2-trifluorobut-3-en-2-ol
Uniqueness
4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol is unique due to the presence of both an ethoxy group and a trifluoromethyl group, which confer distinct reactivity and stability. This combination makes it particularly valuable in organic synthesis and industrial applications .
Properties
Molecular Formula |
C6H9F3O2 |
---|---|
Molecular Weight |
170.13 g/mol |
IUPAC Name |
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol |
InChI |
InChI=1S/C6H9F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-5,10H,2H2,1H3/b4-3+ |
InChI Key |
QNPKWCPFNWSPON-ONEGZZNKSA-N |
Isomeric SMILES |
CCO/C=C/C(C(F)(F)F)O |
Canonical SMILES |
CCOC=CC(C(F)(F)F)O |
Origin of Product |
United States |
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